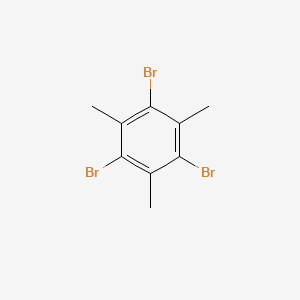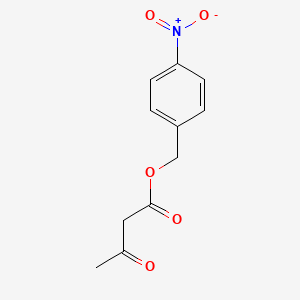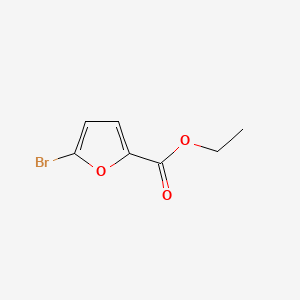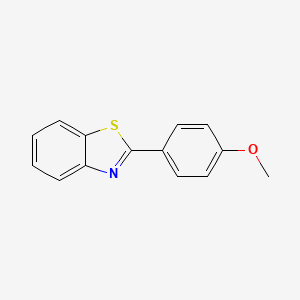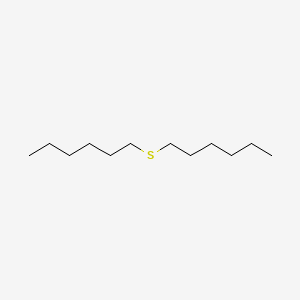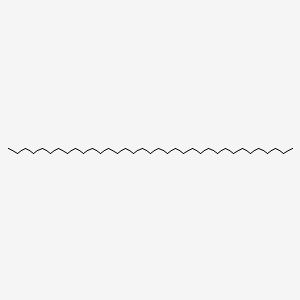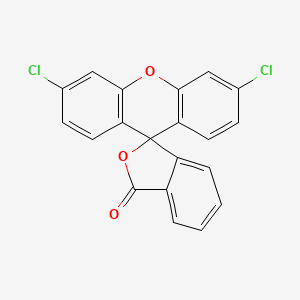
9,10-Di(naphthalen-2-yl)-2-phenylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Di(naphthalen-2-yl)-2-phenylanthracene is a novel compound that has been designed and synthesized as a blue fluorescent emissive material . This compound is a derivative of 9,10-diphenyl-anthracene, with diverse aromatic groups induced to the C-2 position of ADN .
Synthesis Analysis
The synthesis of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene involves inducing diverse aromatic groups to the C-2 position of ADN . The synthesis process involves reactions such as Suzuki coupling, Wittig reaction, and Heck reaction .
Molecular Structure Analysis
The molecular structure of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene is designed to broaden the π-conjugated system by introducing three different electronegative units connected to the C-2 position of ADN via a vinyl unit . The molecular weight of this compound is 698.85 g/mol .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene include Suzuki coupling, Wittig reaction, and Heck reaction . These reactions are used to induce diverse aromatic groups to the C-2 position of ADN .
Physical And Chemical Properties Analysis
9,10-Di(naphthalen-2-yl)-2-phenylanthracene exhibits UV-Vis absorption, fluorescence emission spectroscopy, and cyclic voltammetry (CV) properties . These properties are generally investigated to understand the relationships between the physical properties and molecular structures .
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
9,10-Di(naphthalen-2-yl)-2-phenylanthracene derivatives have been used as blue fluorescent emissive materials in the fabrication of OLED devices . These devices have shown highly efficient sky-blue emission with a current efficiency of 2.25 cd A −1, power efficiency of 1.13 lm W −1 and CIE ( x, y) coordinate of (0.16, 0.30) at 8 V .
Fluorescence Emission Spectroscopy
This compound and its derivatives have been studied using fluorescence emission spectroscopy . This technique is used to investigate the relationships between the physical properties and molecular structures .
UV-Vis Absorption
UV-Vis absorption is another technique used to study 9,10-Di(naphthalen-2-yl)-2-phenylanthracene and its derivatives . This method helps in understanding how diverse aromatic groups induced to the C-2 position of the compound affect its physical properties .
Cyclic Voltammetry (CV)
Cyclic voltammetry has been carried out to generally investigate the relationships between the physical properties and molecular structures of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene .
Triplet–Triplet Annihilation Upconversion
Molecules based on anthracene, such as 9,10-Di(naphthalen-2-yl)-2-phenylanthracene, are commonly used in applications such as triplet–triplet annihilation upconversion . This process is used to convert low energy photons into higher energy photons .
Design of Blue Emitting Materials
In the future design of blue emitting materials, it is useful to know which part of the molecule can be altered in order to obtain new physical properties without losing the inherent optical properties . 9,10-Di(naphthalen-2-yl)-2-phenylanthracene and its derivatives provide a good basis for such studies .
Mécanisme D'action
Target of Action
It’s known that this compound is used as a blue fluorescent emissive material , suggesting that its primary targets could be the molecules or structures involved in light emission or absorption.
Mode of Action
The mode of action of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene involves its interaction with light. As a fluorescent emissive material, it absorbs light at a certain wavelength and then re-emits it at a longer wavelength, which is perceived as blue color
Result of Action
The primary result of the action of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene is the emission of blue fluorescence This is achieved through the absorption of light at a certain wavelength and its subsequent re-emission at a longer wavelength
Safety and Hazards
Orientations Futures
The future directions for 9,10-Di(naphthalen-2-yl)-2-phenylanthracene are likely to involve further exploration and testing for applications in photochromic chemistry and OLED devices . Its high efficiency and stability make it a promising material for future research and development in the field of organic electronics .
Propriétés
IUPAC Name |
9,10-dinaphthalen-2-yl-2-phenylanthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26/c1-2-10-27(11-3-1)32-22-23-37-38(26-32)40(34-21-19-29-13-5-7-15-31(29)25-34)36-17-9-8-16-35(36)39(37)33-20-18-28-12-4-6-14-30(28)24-33/h1-26H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVBBELSDAVRHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732599 |
Source


|
| Record name | 9,10-Di(naphthalen-2-yl)-2-phenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Di(naphthalen-2-yl)-2-phenylanthracene | |
CAS RN |
865435-20-7 |
Source


|
| Record name | 9,10-Di(naphthalen-2-yl)-2-phenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

